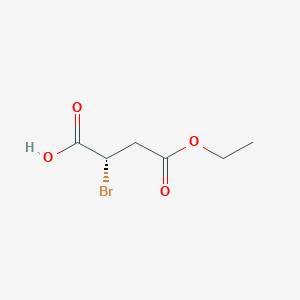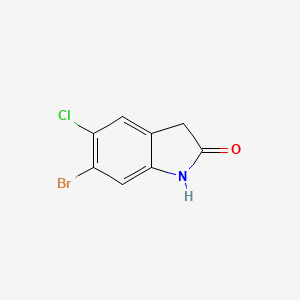
6-Bromo-5-chloro-2,3-dihydro-1h-indol-2-one
Vue d'ensemble
Description
6-Bromo-5-chloro-2,3-dihydro-1h-indol-2-one is a chemical compound with the CAS Number: 1699598-91-8 . It has a molecular weight of 246.49 .
Molecular Structure Analysis
The IUPAC name for this compound is 6-bromo-5-chloro-1H-indol-2-ol . The InChI code is 1S/C8H5BrClNO/c9-5-3-7-4 (1-6 (5)10)2-8 (12)11-7/h1-3,11-12H .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is recommended to be at refrigerator levels .Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives, including 6-Bromo-5-chloro-2,3-dihydro-1h-indol-2-one , have been studied for their potential as antiviral agents. For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . The structural flexibility of indole allows for the synthesis of compounds that can interact with viral proteins, potentially disrupting their lifecycle.
Anti-HIV Activity
The fight against HIV has led researchers to explore indole derivatives as potential anti-HIV agents. Molecular docking studies of novel indolyl derivatives have been conducted to assess their efficacy against HIV-1 . These studies are crucial for understanding how these compounds can be optimized for better therapeutic effects.
Anticancer Properties
Indole derivatives are also being investigated for their anticancer properties. The indole nucleus is a common structure found in many synthetic drug molecules, which binds with high affinity to multiple receptors, making it a valuable scaffold for developing new anticancer derivatives .
Antimicrobial Effects
The antimicrobial potential of indole derivatives is another area of interest. These compounds have been evaluated for their ability to combat various microbial infections, providing a basis for the development of new antibiotics .
Antitubercular Activity
Tuberculosis remains a major global health challenge, and indole derivatives, including 6-Bromo-5-chloro-2,3-dihydro-1h-indol-2-one , are being explored for their antitubercular activity. Their ability to inhibit the growth of Mycobacterium tuberculosis could lead to new treatments for this disease .
Antidiabetic Applications
Indole derivatives have shown promise in the treatment of diabetes. Their potential to modulate blood sugar levels and improve insulin sensitivity is being researched, with the aim of discovering new antidiabetic drugs .
Antimalarial Effects
Malaria is another target for indole-based research. The development of new antimalarial drugs is critical due to the emergence of drug-resistant strains of malaria parasites. Indole derivatives are being tested for their efficacy in inhibiting the lifecycle of these parasites .
Anticholinesterase Activity
Indole derivatives have been identified as potential anticholinesterase agents, which could be useful in treating neurodegenerative diseases like Alzheimer’s. By inhibiting the enzyme cholinesterase, these compounds may help to improve cognitive functions in affected individuals .
Safety and Hazards
Propriétés
IUPAC Name |
6-bromo-5-chloro-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO/c9-5-3-7-4(1-6(5)10)2-8(12)11-7/h1,3H,2H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWNCPKNANWIGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2NC1=O)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




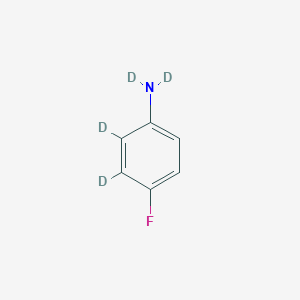
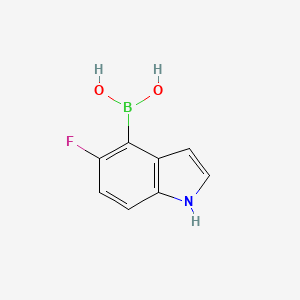


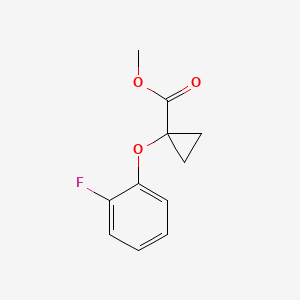
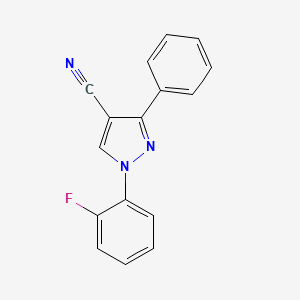
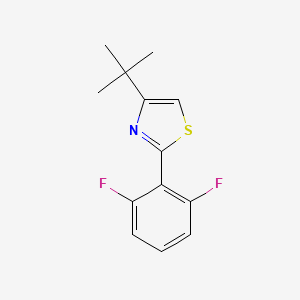


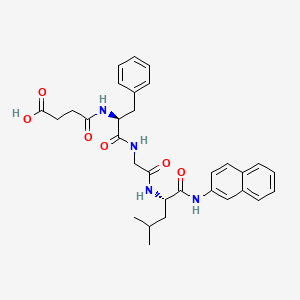
![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B1447195.png)

